molecular formula C21H21N3O2 B15118246 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15118246
M. Wt: 347.4 g/mol
InChI Key: CUVQGIUSFGNQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a naphthyridine ring, and a methoxybenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoyl chloride with piperidine under basic conditions to form the intermediate 2-methoxybenzoylpiperidine. This intermediate is then reacted with 1,8-naphthyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methoxybenzoyl group and naphthyridine ring make it particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H21N3O2/c1-26-19-7-3-2-6-17(19)21(25)24-13-10-15(11-14-24)18-9-8-16-5-4-12-22-20(16)23-18/h2-9,12,15H,10-11,13-14H2,1H3

InChI Key

CUVQGIUSFGNQNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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